molecular formula C16H13N3O2 B11848468 6-Anilino-2,3-dimethylquinoxaline-5,8-dione CAS No. 7706-42-5

6-Anilino-2,3-dimethylquinoxaline-5,8-dione

Cat. No.: B11848468
CAS No.: 7706-42-5
M. Wt: 279.29 g/mol
InChI Key: PBYOWVPBMXXWMI-UHFFFAOYSA-N
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Description

2,3-Dimethyl-6-(phenylamino)quinoxaline-5,8-dione is a heterocyclic compound with the molecular formula C₁₆H₁₃N₃O₂. It belongs to the quinoxaline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by its quinoxaline core, substituted with dimethyl groups at positions 2 and 3, and a phenylamino group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-6-(phenylamino)quinoxaline-5,8-dione typically involves the condensation of appropriate aromatic amines with quinoxaline derivatives. One common method includes the reaction of 2,3-dimethylquinoxaline-5,8-dione with aniline under acidic conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid, and the mixture is refluxed for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-6-(phenylamino)quinoxaline-5,8-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxaline derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2,3-dimethyl-6-(phenylamino)quinoxaline-5,8-dione involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of d-amino acid oxidase (DAAO), an enzyme involved in the metabolism of amino acids . By binding to the active site of DAAO, the compound prevents the enzyme from catalyzing its substrate, leading to an accumulation of d-amino acids, which can have various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-6-(phenylamino)quinoxaline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylamino group at position 6 enhances its ability to interact with biological targets, making it a valuable compound for medicinal chemistry research .

Properties

CAS No.

7706-42-5

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

6-anilino-2,3-dimethylquinoxaline-5,8-dione

InChI

InChI=1S/C16H13N3O2/c1-9-10(2)18-15-14(17-9)13(20)8-12(16(15)21)19-11-6-4-3-5-7-11/h3-8,19H,1-2H3

InChI Key

PBYOWVPBMXXWMI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=O)C=C(C2=O)NC3=CC=CC=C3)C

Origin of Product

United States

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